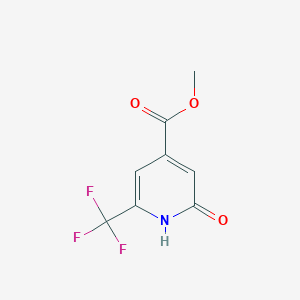
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine
Descripción general
Descripción
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N . It is a solid substance with a molecular weight of 260.44 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs), which includes 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine consists of a pyridine ring with bromo, chloro, and trifluoromethyl substituents . The InChI code for this compound is 1S/C6H2BrClF3N/c7-3-1-2-4 (6 (9,10)11)12-5 (3)8/h1-2H .Physical And Chemical Properties Analysis
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine is a solid substance . The melting point is reported to be between 45.0-54.0°C . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Agrochemical Industry
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, such as 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine, are primarily used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
- Results or Outcomes : Since the introduction of Fluazifop-butyl, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Results or Outcomes : Many candidates containing the TFMP moiety are currently undergoing clinical trials .
Synthesis of Other Pesticides
- Summary of Application : 2-chloro-6-trichloromethyl pyridine (CTC), which can be obtained from 2-methylpyridine, has a wide range of applications . For example, it can be used to produce chlorfenapyr, a pesticide with certain herbicidal activity and can control cyanobacteria in water .
- Results or Outcomes : The use of CTC in the production of chlorfenapyr has been shown to be effective in controlling pests and cyanobacteria .
Synthesis of Herbicides and Insecticides
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives have been used as starting materials for the synthesis of some herbicides and insecticides .
- Results or Outcomes : The use of TFMP derivatives in the production of herbicides and insecticides has been shown to be effective .
Synthesis of Fluorinated Compounds
- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine, are important ingredients for the development of fluorinated organic chemicals . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Results or Outcomes : As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Synthesis of Bipyridine Derivatives
- Summary of Application : 2-Chloro-3-(trifluoromethyl)pyridine, which can be obtained from 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine, may be used in the preparation of 5,5’-bis(trifluoromethyl)-2,2’-bipyridine, via modified Ullmann reaction .
- Results or Outcomes : The use of 2-Chloro-3-(trifluoromethyl)pyridine in the production of bipyridine derivatives has been shown to be effective .
Safety And Hazards
Direcciones Futuras
The demand for TFMP derivatives, including 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine, has been increasing steadily over the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Propiedades
IUPAC Name |
2-bromo-3-chloro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-5-3(8)1-2-4(12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYFDBLTSIPCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



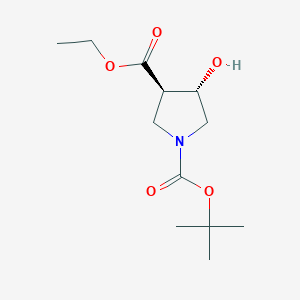
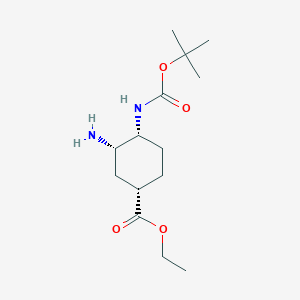
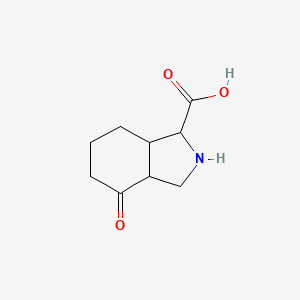
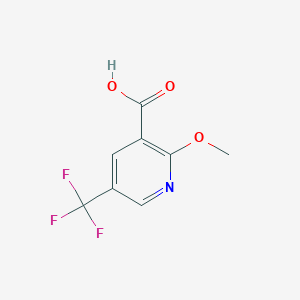

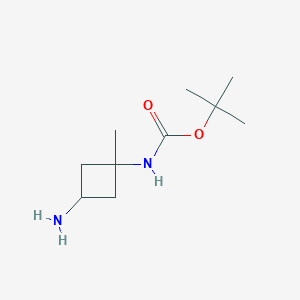
![Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate](/img/structure/B1403492.png)
![7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1403494.png)
![Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1403495.png)
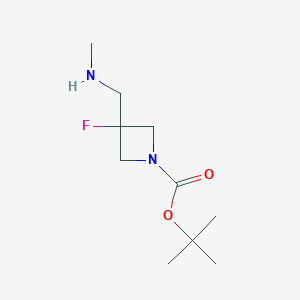
![5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine](/img/structure/B1403499.png)
![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B1403501.png)
